Diperodon, specifically in its hydrochloride form (CAS Number: 537-12-2), is a local anesthetic compound characterized by its chemical formula and a molecular weight of approximately 433.93 g/mol. It belongs to the class of organic compounds known as phenylcarbamic acid esters, which are derivatives of phenylcarbamic acids . Diperodon is primarily utilized for its anesthetic properties, functioning through the inhibition of nerve signal transmission.
The exact mechanism of action for Diperodon's anesthetic effect is not fully elucidated in current scientific literature. Local anesthetics typically work by reversibly blocking sodium channels in nerve cells, preventing the transmission of nerve impulses []. However, further research is needed to confirm if this is the case for Diperodon.
Diperodon, also known by its chemical name 2-[(phenylcarbamoyl)oxy]-3-(piperidin-1-yl)propyl N-phenylcarbamate, is a local anesthetic with limited clinical use due to its rapid breakdown in the body []. However, it has found application in scientific research for various purposes:
Diperodon, alongside other local anesthetics, serves as a model compound in research investigating the mechanisms of local anesthesia. Researchers use it to study how these drugs interact with nerves and inhibit the transmission of pain signals. By analyzing the effects of different structural modifications on Diperodon's potency and duration of action, scientists can gain insights into the functional groups crucial for local anesthetic activity [].
Due to its well-defined chemical structure and known pharmacological properties, Diperodon serves as a starting point for the development of novel local anesthetics. Researchers can modify the structure of Diperodon to create new analogs with potentially improved properties, such as longer duration of action or reduced side effects []. These analogs can then be further studied and optimized for potential clinical use.
Diperodon exhibits significant biological activity as a local anesthetic. Its mechanism involves blocking sodium channels in nerve cells, thereby preventing the propagation of pain signals. Studies have demonstrated its effectiveness in various animal models for inducing local anesthesia . Additionally, diperodon's pharmacokinetics reveal that it has a moderate solubility in water, which influences its absorption and distribution within biological systems .
The synthesis of diperodon typically involves multi-step organic reactions. Common methods include:
Diperodon is primarily applied in medical settings as a local anesthetic. Its applications include:
Interaction studies involving diperodon have focused on its pharmacodynamic and pharmacokinetic profiles. Key findings include:
Diperodon shares structural similarities with several other compounds in the class of local anesthetics and carbamate esters. Notable similar compounds include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diperocaine | Exhibits a similar mechanism but with different potency levels. | |
| Proctodon | Has a longer duration of action compared to diperodon. | |
| Diperodone | Shows variations in solubility and stability profiles. |
Diperodon's uniqueness lies in its specific structural configuration that influences its anesthetic potency and metabolic stability compared to these similar compounds .
Diperodon, like many local anesthetics, exerts its pharmacological effects primarily through the inhibition of sodium channels in nerve cells. This mechanism involves the reversible blockade of voltage-gated sodium channels, which prevents the initiation and propagation of action potentials along nerve fibers, ultimately leading to local anesthesia. This interaction with sodium channels is characteristic of the phenylurethane derivatives of dialkyl amino alcohols, a class of compounds to which Diperodon belongs.
The molecular target of Diperodon has been specifically identified as the sodium channel alpha subunits in the brain (Types I, II, III), with an IC50 value corresponding to a potency value of 5.89 (-log[M]). This direct interaction with sodium channels explains its efficacy as a local anesthetic agent.
A distinctive feature of Diperodon's pharmacokinetic profile is its relatively rapid breakdown in the body. The compound undergoes hydrolysis by serum enzymes, which contributes to its short duration of action. This characteristic metabolism pattern differentiates Diperodon from other local anesthetics with longer half-lives and may affect its clinical utility.
A particularly intriguing aspect of Diperodon's pharmacological profile is its interaction with SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in chromatin regulation and cancer progression. Research utilizing surface plasmon resonance (SPR) biosensor-based competitive screening has identified Diperodon as a SMYD3 ligand with a binding affinity (KD) of 42 μM.
Unlike conventional SMYD3 inhibitors that target the enzyme's active site, Diperodon binds to a previously uncharacterized allosteric site on the opposite face of the protein. This binding site is particularly significant as it is located in a domain where heat shock protein 90 (HSP90) has been proposed to interact with SMYD3. The crystal structure of the Diperodon-SMYD3 complex revealed a favorable charge-assisted hydrogen bond between the compound and the protein.
Despite this binding interaction, Diperodon demonstrated only moderate inhibition of SMYD3's catalytic activity, with approximately 40% inhibition observed at a concentration of 100 μM. This suggests that Diperodon's binding alters SMYD3 function through allosteric mechanisms rather than direct catalytic inhibition.
The implications of this interaction are particularly relevant given SMYD3's role in epigenetic regulation. SMYD3 catalyzes histone H4 methylation at lysine 5 (H4K5me), a modification detected in diverse cell types. This epigenetic mark may contribute to chromatin remodeling and altered gene expression patterns. Given the increasing recognition of epigenetic dysregulation in various pathological conditions, including cancer, Diperodon's interaction with SMYD3 suggests potential applications beyond local anesthesia.
| Parameter | Value | Observation |
|---|---|---|
| Binding Affinity (KD) | 42 μM | Moderate affinity to allosteric site |
| Inhibition of SMYD3 | ~40% at 100 μM | Partial inhibition of catalytic activity |
| Binding Site | Allosteric site | Opposite from active site, in HSP90 interaction domain |
| Binding Stabilization | Charge-assisted hydrogen bond | Key interaction in complex formation |
Diperodon's primary clinical application has historically been as a local anesthetic. Its chemical structure, characterized by two phenylcarbamate groups attached to a piperidine-containing backbone, contributes to its anesthetic properties. The compound was previously prescribed as a topical local anesthetic, though it is no longer in common clinical use.
Beyond its anesthetic effects, Diperodon has demonstrated activity in cellular proliferation assays. Studies have shown that treatment with 40 μM Diperodon significantly inhibits the proliferation of HL60 acute myeloid leukemia cells, with co-treated cells exhibiting a 60% decrease in proliferation by day 6 of treatment. While Diperodon alone showed modest effects on cellular differentiation markers such as CD11b, CD14, and CD163, it appeared to enhance the effects of all-trans retinoic acid (ATRA) when used in combination.
The anti-proliferative effects of Diperodon are particularly noteworthy, as it was more recently identified as an inhibitor of HL60 cell proliferation. However, unlike other compounds that induce terminal differentiation, Diperodon appears to have only partial effects on differentiation markers and morphology. This suggests that its anti-proliferative mechanism may be distinct from differentiation-inducing agents.
Diperodon hydrochloride synthesis primarily involves esterification and N-alkylation steps. The foundational method, first reported by Rider in 1930, combines phenylcarbamic acid with dialkyl amino alcohols under acidic conditions [3]. A two-step process begins with the reaction of 1,2-propanediol derivatives with phenyl isocyanate to form bis(phenylcarbamate) intermediates. Subsequent N-alkylation introduces the piperidine moiety via nucleophilic substitution, typically using epichlorohydrin as the alkylating agent [4].
Key stoichiometric relationships govern yield optimization:
The synthetic route produces diperodon hydrochloride with an average yield of 52–68% after crystallization [3]. Recent advancements employ microwave-assisted synthesis to reduce reaction times from 16 hours to 45 minutes while maintaining comparable yields .
Diperodon’s piperidine ring and carbamate groups dictate its reactivity profile. Oxidation studies reveal selective degradation at the secondary alcohol position when exposed to strong oxidizing agents like potassium permanganate, forming ketone derivatives . Reduction with lithium aluminum hydride cleaves carbamate bonds, yielding amino alcohol intermediates [5].
Substitution reactions occur preferentially at the piperidine nitrogen. Quaternary ammonium salts form via alkylation with methyl iodide, enhancing water solubility by 300% [3]. Halogenation experiments demonstrate bromine addition across the propylene glycol backbone without ring opening, as confirmed by X-ray crystallography [3].
Comparative reaction kinetics show:
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Hydrolysis | 2.3 × 10⁻⁵ | 78.4 |
| Esterification | 1.1 × 10⁻³ | 54.9 |
| N-Alkylation | 6.7 × 10⁻⁴ | 62.1 |
Data derived from Arrhenius plots of temperature-dependent studies (25–85°C) [4]. Hydrolysis predominates in aqueous solutions above pH 7.0, necessitating acidic stabilization during formulation [3].
The chiral center at C2 of the propylene glycol backbone produces (R)- and (S)-diperodon enantiomers with distinct biological activities. Crystallographic analysis confirms the (S)-enantiomer’s superior binding to sodium channels (Kd = 1.2 μM vs. 8.7 μM for R-form) [6].
Enantioselective synthesis employs:
Resolution techniques include:
X-ray diffraction of the (S)-diperodon hydrochloride crystal (space group P212121) reveals intermolecular hydrogen bonding between the protonated piperidine nitrogen and chloride ions, stabilizing the preferred conformation [6].
Diperodon, a local anesthetic compound with a single chiral center at carbon-2 of the propylene glycol backbone, exhibits significant enantioselective behavior during enzymatic hydrolysis in biological matrices. The compound exists as two enantiomers, (R)-diperodon and (S)-diperodon, which demonstrate markedly different pharmacokinetic profiles and degradation patterns in serum environments.
The molecular structure of diperodon consists of a phenylurethane derivative containing two phenylcarbamate groups linked by a central secondary alcohol bearing a piperidine substituent. This configuration creates a stereogenic center that profoundly influences the compound's interaction with biological systems and enzymatic processes.
In vitro enzymatic hydrolysis studies conducted in rabbit blood serum have revealed significant differences in the degradation rates between diperodon enantiomers. The enzymatic hydrolysis follows pseudo-first-order kinetics, with serum esterases and other hydrolytic enzymes catalyzing the breakdown of the carbamate bonds in a stereoselective manner. The experimental methodology employed on-line coupled high-performance liquid chromatography systems incorporating teicoplanin-based chiral stationary phases to simultaneously monitor the concentrations of both enantiomers during degradation studies.
The hydrolysis mechanism involves the cleavage of carbamate ester bonds through nucleophilic attack by serum enzymes, particularly pseudocholinesterases and carboxylesterases. These enzymes exhibit differential affinities for the two enantiomers, resulting in stereoselective hydrolysis rates. The (S)-enantiomer typically demonstrates faster degradation kinetics compared to the (R)-enantiomer, leading to distinct half-lives in biological systems.
Temperature and pH dependencies have been observed in the hydrolysis process, with optimal enzymatic activity occurring at physiological conditions (37°C, pH 7.4). The presence of serum proteins and other cofactors significantly influences the degradation rates, creating a complex matrix environment that affects enantiomer stability.
The practical implications of these differential hydrolysis rates extend to pharmacokinetic modeling and dosing regimens. The enantiomeric ratio changes over time in biological systems, potentially altering the overall pharmacological profile of the compound. This phenomenon necessitates careful consideration of stereochemical factors in drug development and therapeutic applications.
The analytical separation of diperodon enantiomers represents a critical aspect of stereochemical research, requiring sophisticated chromatographic techniques capable of resolving compounds with identical physicochemical properties except for their three-dimensional orientation. Teicoplanin-based chiral stationary phases have emerged as highly effective tools for achieving baseline separation of diperodon enantiomers.
Teicoplanin, a glycopeptide antibiotic, serves as an excellent chiral selector due to its complex three-dimensional structure containing multiple stereogenic centers and diverse functional groups capable of participating in various intermolecular interactions. The immobilized teicoplanin on silica gel creates a chiral environment that differentiates between enantiomers through a combination of hydrogen bonding, π-π interactions, electrostatic forces, and steric recognition mechanisms.
The optimal chromatographic conditions for diperodon enantiomer separation involve polar organic mobile phases consisting of methanol, acetonitrile, acetic acid, and triethylamine in carefully optimized ratios. The most effective mobile phase composition reported consists of methanol/acetonitrile/acetic acid/triethylamine (45:55:0.3:0.2, v/v/v/v), which provides excellent resolution with reasonable analysis times.
The separation mechanism on teicoplanin-based columns involves multiple simultaneous interactions between the analyte enantiomers and the chiral stationary phase. The phenylcarbamate groups of diperodon participate in π-π stacking interactions with aromatic residues in teicoplanin, while the secondary alcohol and amine functionalities engage in hydrogen bonding with appropriate acceptor and donor sites on the selector. The overall three-point interaction model explains the enantioselectivity observed in this system.
Alternative chiral stationary phases have been evaluated for diperodon separation, including cyclodextrin-based columns and other macrocyclic antibiotic phases such as teicoplanin aglycone. However, teicoplanin-based phases consistently demonstrate superior resolution and peak efficiency for this particular analyte. The elution order on teicoplanin columns typically shows the (S)-enantiomer eluting before the (R)-enantiomer under standard polar organic conditions.
Method validation parameters for diperodon enantiomer analysis demonstrate excellent linearity across the concentration range of 0.5-50 μg/mL, with correlation coefficients exceeding 0.999 for both enantiomers. The limit of detection reaches approximately 0.1 μg/mL for each enantiomer, making the method suitable for pharmacokinetic studies and bioanalytical applications.
Temperature effects on enantioselectivity have been systematically studied, revealing that lower temperatures generally enhance separation factors while increasing analysis times. The optimal compromise between resolution and efficiency is typically achieved at ambient temperature (20-25°C) with appropriate mobile phase optimization.
The robustness of teicoplanin-based methods extends to complex biological matrices, where sample preparation procedures involving protein precipitation and solid-phase extraction enable direct analysis of serum and plasma samples. The method's selectivity allows for accurate quantification of diperodon enantiomers in the presence of endogenous compounds and potential metabolites.
Modern analytical approaches for diperodon enantiomer analysis incorporate sophisticated detection systems beyond traditional ultraviolet absorption. Circular dichroism detection provides additional confirmation of enantiomer identity and purity, while mass spectrometric detection offers enhanced selectivity and sensitivity for complex samples.
Two-dimensional liquid chromatography systems have been developed for comprehensive analysis of diperodon enantiomers, combining reversed-phase separation for matrix cleanup with chiral separation for enantiomer resolution. These systems enable direct injection of biological samples with minimal sample preparation, reducing analysis time and improving reproducibility.
The implementation of supercritical fluid chromatography with teicoplanin-based columns represents an emerging technology for diperodon enantiomer analysis. This approach offers reduced solvent consumption, faster analysis times, and enhanced environmental compatibility while maintaining excellent separation performance.
The stereochemical properties of diperodon extend beyond simple analytical considerations to encompass complex pharmacological and epigenetic interactions that influence its biological activity and therapeutic potential. Recent research has revealed that diperodon enantiomers exhibit differential binding affinities and mechanisms of action in various biological systems, particularly in the context of sodium channel blockade and epigenetic enzyme modulation.
In sodium channel interactions, diperodon functions as a voltage-gated sodium channel blocker, with the mechanism involving reversible binding to the inactivated state of the channel. The stereochemistry of the compound significantly influences this interaction, with the (S)-enantiomer demonstrating superior binding affinity (Kd = 1.2 μM) compared to the (R)-enantiomer (Kd = 8.7 μM) in crystallographic and electrophysiological studies. This differential binding translates to distinct anesthetic potencies and durations of action between enantiomers.
The molecular basis for stereoselective sodium channel binding involves specific interactions between the chiral center of diperodon and amino acid residues within the channel's binding site. Molecular modeling studies suggest that the orientation of the piperidine substituent relative to the phenylcarbamate groups determines the optimal fit within the channel pore, with the (S)-configuration providing more favorable van der Waals contacts and hydrogen bonding interactions.
A particularly significant discovery involves diperodon's interaction with SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase with important roles in chromatin regulation and cancer biology. Both diperodon enantiomers bind to a previously unidentified allosteric site in the carboxyl-terminal protein binding domain of SMYD3, with the (S)-enantiomer exhibiting higher affinity (Kd = 42 ± 8 μM) compared to the (R)-enantiomer (Kd = 84 ± 12 μM).
Crystallographic analysis of SMYD3-diperodon complexes reveals that both enantiomers occupy the same allosteric binding site but adopt different conformations within the binding pocket. The (S)-enantiomer forms more extensive hydrogen bonding networks with key amino acid residues, including direct interactions with Glu189 and Lys387, while the (R)-enantiomer shows altered positioning that affects the hydrogen bonding pattern.
The allosteric nature of diperodon binding to SMYD3 has important implications for understanding non-catalytic functions of this methyltransferase. Unlike active site inhibitors, diperodon binding does not compete with the cofactor S-adenosyl-L-methionine or known substrate binding inhibitors such as EPZ031686. This suggests that diperodon modulates SMYD3 function through conformational changes rather than direct catalytic inhibition.
Advanced computational studies have provided detailed insights into the molecular basis of diperodon's stereoselective interactions. Molecular dynamics simulations reveal that the conformational flexibility of diperodon enables different binding modes for each enantiomer, with 65 distinct conformations identified through systematic conformational searches.
Time-dependent density functional theory calculations have been employed to predict circular dichroism spectra for diperodon enantiomers, enabling correlation between experimental and theoretical data for absolute configuration assignment. These studies confirm the stereochemical assignments and provide insights into electronic transitions responsible for optical activity.
The druggability assessment of the SMYD3 allosteric site has been conducted using fragment-based computational approaches, revealing that diperodon binding occurs at a site with favorable druggable characteristics. This finding suggests potential for structure-based drug design efforts targeting this allosteric pocket for therapeutic applications.
The differential pharmacological activities of diperodon enantiomers have significant implications for therapeutic applications and drug development strategies. The enhanced sodium channel binding affinity of the (S)-enantiomer translates to improved local anesthetic efficacy with potentially reduced systemic exposure requirements.
In the context of SMYD3 modulation, the stereoselective binding of diperodon enantiomers provides a foundation for developing more potent and selective allosteric modulators. The structural insights gained from crystallographic studies enable rational drug design approaches targeting this epigenetic enzyme.
The observation that diperodon undergoes rapid enzymatic hydrolysis in biological systems, with differential rates for each enantiomer, suggests that prodrug strategies might be employed to optimize the stereochemical composition in vivo. Such approaches could potentially enhance the therapeutic index by preferentially delivering the more active enantiomer.
Beyond SMYD3, diperodon's potential interactions with other epigenetic enzymes warrant investigation. The compound's structural features, including the phenylcarbamate groups and piperidine substituent, are reminiscent of known histone deacetylase inhibitors and other chromatin-modifying enzyme modulators.
The allosteric modulation mechanism observed with SMYD3 suggests that diperodon might serve as a chemical probe for studying non-catalytic functions of methyltransferases and related enzymes. This application could provide valuable insights into the complex regulatory networks governing chromatin structure and gene expression.
The stereoselective nature of these interactions emphasizes the importance of considering enantiomer-specific effects in epigenetic drug discovery programs. The development of enantiopure compounds with enhanced selectivity for specific epigenetic targets represents a promising avenue for therapeutic intervention.